molecular formula C17H14N4O B12921633 N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide CAS No. 481054-84-6

N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide

Cat. No.: B12921633
CAS No.: 481054-84-6
M. Wt: 290.32 g/mol
InChI Key: XFTLTTYQZJXMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide is a compound that has garnered significant interest in the fields of chemistry and medicine due to its unique structure and potential applications. This compound consists of a benzamide moiety linked to a pyrimidin-2-ylamino group through a phenyl ring. The presence of both aromatic and heterocyclic components in its structure makes it a versatile molecule with various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Flumatinib: Another tyrosine kinase inhibitor with a similar structure but different pharmacokinetic properties.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features but different biological activities .

Uniqueness

N-(3-(Pyrimidin-2-ylamino)phenyl)benzamide is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties.

Properties

CAS No.

481054-84-6

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

N-[3-(pyrimidin-2-ylamino)phenyl]benzamide

InChI

InChI=1S/C17H14N4O/c22-16(13-6-2-1-3-7-13)20-14-8-4-9-15(12-14)21-17-18-10-5-11-19-17/h1-12H,(H,20,22)(H,18,19,21)

InChI Key

XFTLTTYQZJXMLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.